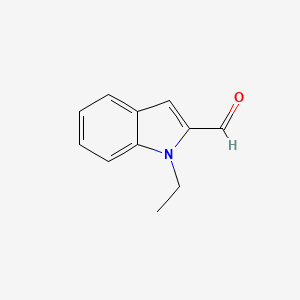

1-Ethyl-1H-indole-2-carbaldehyde

Descripción

Significance of Indole (B1671886) Carbaldehydes as Fundamental Heterocyclic Scaffolds

Indole carbaldehydes, including the 2-carbaldehyde variant, are a pivotal class of heterocyclic compounds. The indole nucleus is a prevalent feature in numerous natural products and biologically active molecules, such as the essential amino acid tryptophan and the neurotransmitter serotonin. biosynth.comnih.gov The presence of the carbaldehyde group provides a reactive handle for a wide array of chemical reactions. This functional group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions, making indole carbaldehydes crucial precursors for the synthesis of diverse heterocyclic derivatives. researchgate.net Their ability to mimic peptide structures and bind to proteins has cemented their importance in medicinal chemistry. nih.gov The inherent reactivity and structural versatility of indole carbaldehydes make them a foundational scaffold for constructing complex molecular architectures with significant biological and material science applications. nih.govopenmedicinalchemistryjournal.com

Overview of the Research Landscape Surrounding 1-Ethyl-1H-indole-2-carbaldehyde

The research landscape for this compound is dynamic and expanding. A significant portion of research focuses on its synthesis and its utilization as a key intermediate. For instance, N-alkylation of indole-2-carbaldehyde is a common strategy to introduce the ethyl group. ekb.eg Furthermore, this compound is often employed in the synthesis of larger, more complex heterocyclic systems. One notable application is in the creation of fused indole derivatives, such as 3,4-dihydro-1H- researchgate.netresearchgate.netoxazino[4,3-a]indoles, which are being investigated for their potential bioactive properties. nih.gov The reactivity of the carbaldehyde group allows for its conversion into various other functional groups, further diversifying its synthetic utility.

Academic and Industrial Relevance in Drug Discovery and Organic Synthesis

The indole scaffold is a privileged structure in drug discovery, appearing in a multitude of approved therapeutic agents. ijpsr.comresearchgate.net Consequently, derivatives like this compound hold considerable academic and industrial relevance. In academia, it serves as a model compound for developing new synthetic methodologies and for studying the structure-activity relationships of indole-based compounds. Industrially, it is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com For example, indole derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govopenmedicinalchemistryjournal.com The ability to functionalize the indole core at specific positions, as exemplified by this compound, is crucial for optimizing the pharmacological profiles of potential drug candidates. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 40913-43-7 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Physical State | Solid |

| Melting Point | 138-142 °C |

Propiedades

IUPAC Name |

1-ethylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPBMMVLDZQYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546872 | |

| Record name | 1-Ethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40913-43-7 | |

| Record name | 1-Ethyl-1H-indole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40913-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 1 Ethyl 1h Indole 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C-2 position of the 1-ethylindole ring is the primary site for a multitude of chemical transformations. Its electrophilic carbon atom readily undergoes attack by various nucleophiles, and the formyl proton can be abstracted under certain conditions, leading to a diverse range of products.

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes, and 1-Ethyl-1H-indole-2-carbaldehyde is no exception. These reactions are often followed by dehydration, leading to condensation products.

The condensation reaction between this compound and primary amines yields imines, commonly known as Schiff bases. nih.govwjpsonline.com This reaction is typically catalyzed by a small amount of acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ajchem-b.com The general reaction involves refluxing the indole-2-carbaldehyde with a substituted amine in a suitable solvent like glacial acetic acid. ajchem-b.com

A variety of amine derivatives can be employed to generate a diverse library of Schiff bases. For instance, reactions with aromatic amines such as 4-chloroaniline (B138754) and 4-nitroaniline (B120555) have been reported to produce the corresponding (E)-N-(substituted phenyl)-1-(1H-indol-2-yl)methenamine derivatives. ajchem-b.com The synthesis of these compounds often involves refluxing the reactants for several hours, with the progress monitored by thin-layer chromatography (TLC). ajchem-b.com

| Amine Derivative | Resulting Schiff Base |

| 4-Chloroaniline | (E)-N-(4-chlorophenyl)-1-(1-ethyl-1H-indol-2-yl)methenamine |

| 4-Nitroaniline | (E)-N-(4-nitrophenyl)-1-(1-ethyl-1H-indol-2-yl)methenamine |

| 2-Chloroaniline | (E)-N-(2-chlorophenyl)-1-(1-ethyl-1H-indol-2-yl)methenamine |

| 4-Bromoaniline | (E)-N-(4-bromophenyl)-1-(1-ethyl-1H-indol-2-yl)methenamine |

This table presents examples of Schiff bases synthesized from the reaction of this compound with various amine derivatives.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638). acgpubs.org This reaction, when applied to this compound, leads to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. acgpubs.org

For example, the reaction of indole-3-carboxaldehyde (B46971) with active methylene compounds like malononitrile (B47326) and ethyl nitroacetate (B1208598) in the presence of piperidine and acetic acid yields the corresponding olefinic α,β-unsaturated indole (B1671886) derivatives. acgpubs.org A similar reactivity is expected for this compound. The reaction sequence involves the deprotonation of the active methylene compound by the base, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration. rsc.orggatech.edu

| Active Methylene Compound | Expected Product |

| Malononitrile | 2-(1-Ethyl-1H-indol-2-ylidene)malononitrile |

| Diethyl malonate | Diethyl 2-(1-Ethyl-1H-indol-2-ylidene)malonate |

| Nitromethane | 1-Ethyl-2-(2-nitrovinyl)-1H-indole |

This table illustrates the expected products from the Knoevenagel condensation of this compound with various active methylene compounds.

The reaction of this compound with hydrazine (B178648) and its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), provides a straightforward route to the synthesis of hydrazones. nih.gov This condensation reaction is typically carried out by refluxing the reactants in a solvent like methanol (B129727) with a catalytic amount of acid. nih.gov The resulting hydrazones are often crystalline solids and can serve as valuable intermediates for the synthesis of other heterocyclic compounds. researchgate.net

The synthesis of these derivatives proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. nih.gov These indole hydrazones have been investigated for their potential as chemosensors. nih.gov

| Hydrazine Derivative | Resulting Hydrazone |

| Hydrazine hydrate | This compound hydrazone |

| 2,4-Dinitrophenylhydrazine | This compound (2,4-dinitrophenyl)hydrazone |

| Phenylhydrazine | This compound phenylhydrazone |

This table shows the hydrazone derivatives that can be synthesized from this compound.

Reduction and Oxidation Reactions of the Formyl Group

The formyl group of this compound can be readily reduced to a hydroxymethyl group or oxidized to a carboxylic acid group.

The reduction of the aldehyde can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a mild and effective reagent for this transformation, yielding (1-Ethyl-1H-indol-2-yl)methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used.

Conversely, oxidation of the aldehyde to the corresponding carboxylic acid, 1-Ethyl-1H-indole-2-carboxylic acid, can be accomplished using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).

| Reaction Type | Reagent | Product |

| Reduction | Sodium borohydride (NaBH4) | (1-Ethyl-1H-indol-2-yl)methanol |

| Oxidation | Potassium permanganate (KMnO4) | 1-Ethyl-1H-indole-2-carboxylic acid |

This table summarizes the reduction and oxidation products of this compound.

Olefination Reactions to Form Vinyl and Propenyl Indole Derivatives

Olefination reactions, such as the Wittig reaction, provide a powerful method for converting the aldehyde group of this compound into a carbon-carbon double bond, leading to the formation of vinyl and propenyl indole derivatives.

The Wittig reaction involves the use of a phosphonium (B103445) ylide, which is generated by treating a phosphonium salt with a strong base. The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield an alkene and a phosphine (B1218219) oxide. By choosing the appropriate phosphonium ylide, a variety of substituted vinyl and propenyl indoles can be synthesized.

For example, the reaction with methyltriphenylphosphonium (B96628) bromide (to form the corresponding ylide) would yield 1-Ethyl-2-vinyl-1H-indole. Similarly, using ethyltriphenylphosphonium bromide would result in the formation of 1-Ethyl-2-(prop-1-en-1-yl)-1H-indole.

| Phosphonium Salt | Ylide | Product |

| Methyltriphenylphosphonium bromide | Methylenetriphenylphosphorane | 1-Ethyl-2-vinyl-1H-indole |

| Ethyltriphenylphosphonium bromide | Ethylidenetriphenylphosphorane | 1-Ethyl-2-(prop-1-en-1-yl)-1H-indole |

| Benzyltriphenylphosphonium chloride | Benzylidenetriphenylphosphorane | 1-Ethyl-2-styryl-1H-indole |

This table outlines the synthesis of vinyl and propenyl indole derivatives via the Wittig reaction.

Transformations on the Indole Heterocycle

The indole ring system is known for its rich chemistry, and the presence of the N-ethyl and C2-formyl groups in this compound directs its reactivity in predictable yet powerful ways.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

While the pyrrole (B145914) ring of indole is generally more susceptible to electrophilic attack, reactions on the benzene portion are also crucial for elaborating the core structure. In the context of indole derivatives, electrophilic substitution typically occurs at the C3 position. However, with the C2 and N1 positions already substituted in this compound, the reactivity landscape shifts.

Studies on related indole structures, such as N-t-Bu-indole, have shown that electrophilic aromatic substitution (EAS) reactions proceed with a high degree of regioselectivity for the C3 position. nih.gov For indole-3-carbaldehydes, palladium-catalyzed C-H arylation with iodoarenes has been demonstrated to occur at the C4-position. nih.govacs.org This suggests that for this compound, electrophilic substitution would likely be directed to the C3 position, or under specific catalytic conditions, to positions on the benzene ring (C4, C5, C6, or C7). The electron-donating nature of the N-ethyl group would further activate the ring towards electrophiles.

For instance, nitration of related ethyl indole-2-carboxylates can introduce a nitro group onto the benzene ring, which can then be a handle for further functionalization, such as reduction to an amine.

Functionalization at the Indole Nitrogen (N1) Position

The N1 position of this compound is already functionalized with an ethyl group. While this precludes direct N-H functionalization common for unsubstituted indoles, it opens up possibilities for reactions that leverage the presence of this alkyl group. For instance, the N-ethyl group can influence the steric and electronic properties of the molecule, guiding the regioselectivity of other reactions.

In broader indole chemistry, the alkylation of the indole nitrogen is a common strategy to protect the N-H group and to modulate the compound's properties. mdpi.comresearchgate.net This is often achieved using a base like potassium hydroxide (B78521) in a suitable solvent, followed by the addition of an alkylating agent. mdpi.com While our subject compound is already N-ethylated, understanding these fundamental reactions provides context for its synthesis and potential for further, more complex transformations.

An enantioselective functionalization of the indole N-H group has been developed using an N-heterocyclic carbene (NHC) catalyst that adds to an aldehyde at the C7-position of the indole. sci-hub.se This highlights the potential for remote functionalization guided by existing substituents.

Modification of the Indole Carbon Backbone (e.g., C2, C3)

The C2-carbaldehyde group is a prime site for a multitude of chemical transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various C-C bond-forming reactions.

The C3 position of the indole ring is also a key site for functionalization. For example, the Buchwald-Hartwig reaction, catalyzed by palladium, can be used to introduce substituted anilines at the C3 position of a 3-bromoindole-2-carboxylate. rsc.org This demonstrates a powerful method for C-N bond formation at this position.

Furthermore, palladium-catalyzed C-H functionalization of 3-acetylindoles can lead to a domino C4-arylation and a subsequent 3,2-carbonyl migration. nih.gov This type of transformation underscores the intricate reactivity patterns that can be accessed with substituted indoles.

Multicomponent Reaction Applications

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netmdpi.com this compound, with its reactive aldehyde group, is an excellent candidate for participation in such reactions.

Design and Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of this compound can readily react with various nucleophiles, making it a key component in the design of MCRs for the synthesis of complex heterocyclic systems. For example, indole-3-carbaldehyde is known to participate in one-pot condensations to form diverse heterocyclic structures. researchgate.net

A notable example is the Ugi four-component reaction (4-CR) involving an indole-2-carboxylic acid, an aniline (B41778), an aldehyde, and an isocyanide. rug.nl This reaction, followed by a palladium-catalyzed cyclization, can yield tetracyclic indoloquinolines. rug.nl While the starting material in this case is a carboxylic acid, the principle of using a C2-functionalized indole in an MCR to build complex scaffolds is directly relevant.

The Lévy reaction, a copper-catalyzed three-component reaction of aromatic aldehydes, ethyl indole-2-acetate, and N-alkylmaleimides, generates polycyclic tetrahydrocarbazoles through an in situ generated indolo-2,3-quinodimethane intermediate. beilstein-journals.orgnih.gov This highlights the potential of C2-substituted indoles to act as dienes in Diels-Alder type reactions within an MCR setting.

Catalyst-Mediated Multicomponent Reaction Pathways

Catalysts play a crucial role in directing the outcome of multicomponent reactions. Scandium triflate has been shown to catalyze aza-Diels-Alder reactions between indoles, ethyl glyoxylate, and anilines, where the indole acts as the dienophile. researchgate.net This demonstrates how Lewis acid catalysis can open up unique reaction pathways.

Copper catalysts are also widely used in MCRs involving indoles. For instance, copper sulfate (B86663) catalyzes the reaction of 2-methylindole, aromatic aldehydes, and various dienophiles to produce spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov This type of catalysis is key to the in situ generation of reactive intermediates that drive the reaction towards the desired complex product.

The development of heterogeneous catalysts for MCRs is an area of growing interest, as it simplifies product purification and catalyst recycling. mdpi.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for constructing intricate molecular architectures from indole precursors. For this compound, this is typically achieved through derivatization of the aldehyde, followed by a metal-catalyzed cyclization or coupling event. Palladium, in particular, is a versatile catalyst for these transformations, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are pivotal for constructing fused-ring systems from indole derivatives. These transformations often proceed through intramolecular pathways, such as the Heck reaction, or by activating C-H bonds to forge new rings. For a substrate like this compound, a preliminary conversion of the aldehyde group is necessary to install the required functionality for these cyclizations. The resulting cyclized products, such as β-carbolinones, incorporate a new amide bond, achieving a formal intramolecular amidation.

One prominent strategy involves the conversion of the C2-aldehyde into an N-allyl-2-carboxamide derivative. This precursor is primed for palladium-catalyzed intramolecular cyclization, targeting the C3 position of the indole ring. This approach leads to the formation of pyrazino[1,2-a]indoles or β-carbolinones, which are significant scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov The reaction proceeds via an aminopalladation mechanism, followed by reductive elimination to furnish the polycyclic product. The choice of catalyst and reaction conditions can chemoselectively direct the functionalization to either the C3-position or the indole nitrogen. beilstein-journals.org

| Reaction Type | Substrate | Catalyst / Reagents | Product | Description | Reference |

| Intramolecular Cyclization / Amidation | N-Allyl-1H-indole-2-carboxamide Derivative | PdCl₂(MeCN)₂ / 1,4-Benzoquinone | β-Carbolinone Derivative | A derivative of this compound is converted to an N-allyl carboxamide, which undergoes Pd-catalyzed cyclization onto the indole C3-position to yield a β-carbolinone. | beilstein-journals.org |

Another powerful strategy for cyclization is the intramolecular Heck reaction. wikipedia.orgresearchgate.netlibretexts.org This involves creating a derivative of this compound that contains both an aryl or vinyl halide and an alkene. For instance, the aldehyde could be converted to an alkene via a Wittig reaction, and an o-haloaryl group could be attached to the indole nitrogen. The subsequent palladium-catalyzed intramolecular coupling of the o-haloaryl group with the C2-alkenyl moiety would efficiently construct a new fused ring. The intramolecular nature of this reaction offers high efficiency and regioselectivity, making it a cornerstone in the synthesis of complex heterocyclic and polycyclic compounds. libretexts.orgprinceton.edu

| Reaction Type | Substrate | Catalyst / Reagents | Product | Description | Reference |

| Intramolecular Heck Reaction | 1-(o-Halophenyl)-2-vinyl-1H-indole Derivative | Pd(OAc)₂ / Phosphine Ligand / Base | Fused Indole Heterocycle | The aldehyde is converted to a vinyl group, and an o-halophenyl group is present on the indole nitrogen. The subsequent intramolecular Heck reaction creates a new fused ring system. | wikipedia.org, researchgate.net |

Beyond palladium-catalyzed cyclizations that form fused rings directly attached to the indole C2 and C3 positions, other metal-mediated strategies focus on creating more complex linkages by leveraging the reactivity of aldehyde derivatives. These methods often involve the in-situ formation of reactive intermediates, such as imines, which can direct the catalyst to specific C-H bonds for functionalization.

A notable strategy involves the condensation of this compound with an aromatic amine, such as aniline, to form an imine in situ. This imine can then act as a directing group in a palladium-catalyzed C(sp²)–H activation reaction. nih.gov For example, the imine can direct the palladium catalyst to activate an ortho-C-H bond on the aniline ring. This activated intermediate can then undergo annulation with a coupling partner like vinylacetic acid to generate complex, polycyclic structures such as γ-lactone fused tetrahydroquinolines. nih.gov This approach showcases how the aldehyde functionality can be used to orchestrate remote C-H functionalizations.

| Reaction Type | Substrate | Catalyst / Reagents | Product | Description | Reference |

| Imine-Directed C-H Annulation | Imine from this compound and Aniline | Pd(TFA)₂ / Vinylacetic Acid | γ-Lactone Fused Tetrahydroquinoline | The aldehyde is converted to an imine, which directs palladium to activate a C-H bond on the aniline ring, followed by cyclization with vinylacetic acid. | nih.gov |

Furthermore, the aldehyde can be transformed into a nitroalkene derivative, for example, through a Knoevenagel condensation with nitromethane. These electron-deficient conjugated systems are precursors for reductive cyclization reactions. Palladium catalysts, in the presence of a reducing agent like carbon monoxide, can facilitate the reductive cyclization of ortho-nitrostyrene derivatives to form the indole ring. nih.gov Applying this logic, a suitably designed derivative of this compound could undergo a palladium-catalyzed reductive cyclization to build additional heterocyclic rings, offering a pathway to complex indolocarbazole-type structures. nih.gov

| Reaction Type | Substrate | Catalyst / Reagents | Product | Description | Reference |

| Reductive Cyclization | 2-(2-Nitrovinyl)-1H-indole Derivative with a second nitro-alkenyl group | Pd(OAc)₂ / Ligand / CO | Fused Pyrroloindole | The aldehyde is converted to a nitroalkene. A second nitroalkene elsewhere on the molecule allows for a double reductive cyclization to form a fused pyrroloindole system. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1h Indole 2 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For derivatives of 1-Ethyl-1H-indole-2-carbaldehyde, ¹H and ¹³C NMR provide specific insights into the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 1-ethyl-1H-indole-3-carbaldehyde, the aldehyde proton characteristically appears as a singlet at approximately 10.01 ppm. rsc.org The ethyl group protons exhibit a quartet at around 4.24 ppm (CH₂) and a triplet at about 1.56 ppm (CH₃), indicative of their coupling. rsc.org The aromatic protons of the indole (B1671886) ring are observed in the region of 7.31-8.31 ppm. rsc.org

The ¹³C NMR spectrum of 1-ethyl-1H-indole-3-carbaldehyde shows the aldehyde carbon at a downfield chemical shift of about 184.47 ppm. rsc.org The carbons of the ethyl group appear at approximately 41.89 ppm (CH₂) and 15.05 ppm (CH₃). rsc.org The indole ring carbons resonate between 109.98 and 137.55 ppm. rsc.org

Detailed NMR data for related indole carbaldehyde derivatives are presented below:

¹H NMR Data for Indole Carbaldehyde Derivatives

| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |

|---|---|---|---|

| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 (s) | 7.33-8.35 (m) | 3.90 (s, N-CH₃) |

| 1-Benzyl-1H-indole-3-carbaldehyde | 10.01 (s) | 7.16-8.38 (m) | 5.37 (s, N-CH₂) |

| 1-Allyl-1H-indole-3-carbaldehyde | 10.02 (s) | 7.32-8.32 (m) | 5.99-6.07 (m, CH), 5.17-5.36 (m, CH₂), 4.80 (d, N-CH₂) |

| 1H-Indole-3-carbaldehyde | 10.08 (s) | 7.29-8.40 (m), 8.79 (s, NH) |

Data sourced from supporting information for a study on C(sp3)-H oxidation. rsc.org

¹³C NMR Data for Indole Carbaldehyde Derivatives

| Compound | Aldehyde Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

|---|---|---|---|

| 1-Methyl-1H-indole-3-carbaldehyde | 184.43 | 109.87-137.90 | 33.69 (N-CH₃) |

| 1-Benzyl-1H-indole-3-carbaldehyde | 184.62 | 110.35-138.43 | 50.95 (N-CH₂), 127.23-135.30 (benzyl) |

| 1-Allyl-1H-indole-3-carbaldehyde | 184.58 | 110.28-138.28 | 49.54 (N-CH₂), 118.42 (CH₂), 131.75 (CH) |

| 1H-Indole-3-carbaldehyde | 185.34 | 111.70-136.79 |

Data sourced from supporting information for a study on C(sp3)-H oxidation. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and probing the fragmentation patterns of molecules. For this compound and its derivatives, electron impact (EI) and electrospray ionization (ESI) are common techniques.

The mass spectrum of a related compound, 1-ethyl-1H-indole-3-carbaldehyde, shows a molecular ion peak [M+H]⁺ at m/z 174, confirming its molecular weight. rsc.org The fragmentation of indole derivatives often involves characteristic losses. For instance, aldehydes can lose a hydrogen radical (M-1) or a formyl radical (M-29). libretexts.org The fragmentation of the indole ring itself is also a key feature. scirp.org

A study on the fragmentation of protonated N-(2-pyridinylmethyl)indoles using ESI-MS/MS revealed complex fragmentation pathways involving rearrangements and proton transfers within ion/neutral complexes. nih.gov The initial protonation typically occurs at the most basic site. nih.gov

ESI-MS Data for Indole Carbaldehyde Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| 1-Ethyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO | 174.09 | 174 |

| 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 160.07 | 160 |

| 1-Benzyl-1H-indole-3-carbaldehyde | C₁₆H₁₃NO | 236.11 | 236 |

| 1-Allyl-1H-indole-3-carbaldehyde | C₁₂H₁₁NO | 186.09 | 186 |

| 1H-Indole-3-carbaldehyde | C₉H₇NO | 146.06 | 146 |

Data sourced from supporting information for a study on C(sp3)-H oxidation. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying characteristic functional groups within a molecule. In this compound derivatives, the most prominent absorption bands correspond to the aldehyde and the indole ring functionalities.

The aldehyde C=O stretching vibration is typically observed in the range of 1680-1700 cm⁻¹. For a related compound, 1-ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, this stretch appears near 1700 cm⁻¹. The N-H stretch of the indole ring, if unsubstituted, is found around 3400 cm⁻¹.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a related compound, ethyl 1H-indole-2-carboxylate, has been determined to be monoclinic with the space group P2₁/c. nih.govresearchgate.netnih.gov The molecule is nearly planar. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of ethyl 1H-indole-2-carboxylate reveals a classic herringbone pattern, with the zigzag arrangement running along the b-axis. nih.govresearchgate.net The molecules are organized into hydrogen-bonded dimers. nih.govresearchgate.net In this particular structure, no significant π–π stacking interactions are observed. nih.gov

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding plays a crucial role in the crystal structure of many indole derivatives. In the case of ethyl 1H-indole-2-carboxylate, the molecules form centrosymmetric dimers through N—H···O hydrogen bonds between the indole N—H group and the carbonyl oxygen atom of an adjacent molecule. nih.govresearchgate.net This interaction creates a distinct R₂²(10) ring motif. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Ethyl-1H-indole-3-carbaldehyde |

| 1-Methyl-1H-indole-3-carbaldehyde |

| 1-Benzyl-1H-indole-3-carbaldehyde |

| 1-Allyl-1H-indole-3-carbaldehyde |

| 1H-Indole-3-carbaldehyde |

| Ethyl 1H-indole-2-carboxylate |

| 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde |

| N-(2-pyridinylmethyl)indole |

| 1H-indole-2-carboxylic acid |

| Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate |

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate |

| 1-Methyl-1H-indole-2-carbohydrazide |

| Methyl 1H-indole-3-carboxylate |

| Methyl 1H-indole-2-carboxylate |

| Ethyl 1H-indole-3-carboxylate |

| Ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate |

| 1-Ethyl-1H-indole-5-carbaldehyde |

| 1H-Indole-2-carbaldehyde |

Computational and Theoretical Investigations of 1 Ethyl 1h Indole 2 Carbaldehyde Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, such as electron density, ionization energies, and electron affinity, which are fundamental to understanding chemical reactivity.

For indole (B1671886) systems, DFT calculations are used to determine the distribution of electron density and identify the most reactive sites within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

Reactivity descriptors, as defined within conceptual DFT, provide a quantitative framework for predicting how a molecule will interact with other reagents. mdpi.comresearchgate.net These indices are calculated to understand the selectivity of electrophilic, nucleophilic, and radical attacks. nih.gov For instance, the Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes, highlighting the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. mdpi.com

Table 1: Conceptual DFT-Derived Global Reactivity Descriptors (Note: The values below are illustrative for a generic indole system and would need to be specifically calculated for 1-Ethyl-1H-indole-2-carbaldehyde.)

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency; governs electrophilicity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; measure of reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measure of the energy lowering of a system when it accepts electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Nucleophilic character relative to a reference (tetracyanoethylene). |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions.

Indole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of enzymes such as kinases and indoleamine 2,3-dioxygenase (IDO). nih.govsigmaaldrich.com For example, bis(1H-indol-2-yl)methanones, which can be synthesized from indole-2-carbaldehyde derivatives, have been identified as potent inhibitors of the FLT3 receptor tyrosine kinase. nih.gov

In the context of this compound, molecular docking simulations would be employed to evaluate its potential to bind to various protein targets. The simulation would calculate the binding affinity (often expressed as a docking score or binding energy) and predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. The ethyl group at the N1 position and the carbaldehyde at the C2 position would be key determinants of its binding mode and specificity.

Table 2: Illustrative Molecular Docking Results for an Indole Ligand (Note: This table is a hypothetical example demonstrating typical outputs of a docking study against a protein kinase.)

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | - | - |

| Hydrogen Bonds | 2 | Cys82, Asp145 | Aldehyde O with Cys82; Indole NH with Asp145 |

| Hydrophobic Interactions | 5 | Val34, Leu78, Ala80, Ile130, Leu132 | Indole ring, Ethyl group |

| π-π Stacking | 1 | Phe79 | Indole ring with Phenylalanine ring |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment.

For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group attached to the indole nitrogen and the carbaldehyde group at the C2 position. The indole ring itself is a relatively planar and rigid scaffold. nih.gov Crystal structure analyses of related indole derivatives, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, reveal details about bond angles, planarity, and the potential for intermolecular interactions like C-H···O hydrogen bonds. nih.gov

MD simulations can be used to explore the conformational landscape of this compound in different solvents or within a protein binding site. These simulations would reveal the preferred orientations of the ethyl and carbaldehyde substituents, the stability of these conformations over time, and how the molecule's flexibility contributes to its interaction with biological targets.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra can be performed. nih.gov These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. researchgate.net For this compound, theoretical spectra would serve as a benchmark for its characterization.

Furthermore, computational chemistry can elucidate potential reaction pathways. For example, the reactivity of the aldehyde group makes it a key site for synthetic transformations, such as condensation reactions to form vinyl indoles or Schiff bases. derpharmachemica.com DFT calculations can model the transition states and reaction intermediates of these processes, providing insight into the reaction mechanism and predicting the energetic feasibility of different pathways. mdpi.com This predictive power is crucial for optimizing synthetic routes and designing new reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, molecular descriptors (numerical values that encode chemical information about a molecule) are calculated for a set of compounds with known activities. A mathematical model is then developed to correlate these descriptors with the observed activity.

For a series of analogues based on the this compound scaffold, a QSAR model could be constructed to predict their inhibitory potency against a specific enzyme, such as a protein kinase. researchgate.net This model would help identify the key structural features—be they electronic, steric, or hydrophobic—that govern the activity. The insights gained from a QSAR model can guide the design of new, more potent derivatives by suggesting modifications that are likely to enhance the desired biological effect. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electron distribution and reactivity |

| Steric / Topological | Molecular weight, Molar refractivity, Wiener index, Kier & Hall shape indices | Size, shape, and branching of the molecule |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Hydrogen Bonding | Number of H-bond donors and acceptors | Potential for specific interactions with a target |

Exploration of Biological Activities and Medicinal Chemistry Applications of 1 Ethyl 1h Indole 2 Carbaldehyde Derivatives

Anthelmintic Activity

Helminth infections remain a significant global health problem, particularly in developing nations. The quest for new anthelmintic agents is driven by the emergence of resistance to existing drugs. While research into the specific anthelmintic properties of 1-Ethyl-1H-indole-2-carbaldehyde is not extensively documented, the broader class of indole (B1671886) derivatives has shown promise in this area.

Studies on various indole derivatives have demonstrated their potential to combat parasitic worms. jddtonline.inforesearchgate.net For instance, research on novel benzothiazole (B30560) derivatives incorporating indole moieties revealed significant anthelmintic activity against the Indian earthworm, Pheretima posthuma, which is a common model for screening such compounds. researchgate.netresearchgate.net In one study, compounds were synthesized by reacting substituted isatin (B1672199) Schiff bases with 2-aminobenzothiazole, and several of the resulting molecules (specifically 5f, 5n, and 5o) showed good anthelmintic effects when compared to the standard drug, albendazole. researchgate.net Another study investigating (1,3,4) oxadiazino-[6,5-b]indole derivatives also reported notable anthelmintic activity, with several compounds demonstrating a rapid paralytic time against the model organism. researchgate.net The mechanism of action is often attributed to the disruption of key physiological processes in the parasites. The presence of electron-withdrawing groups on the indole-containing structures has been observed to enhance this activity. jddtonline.info These findings suggest that the this compound scaffold could be a valuable starting point for developing new anthelmintic drugs, though further targeted synthesis and screening are required.

Table 1: Anthelmintic Activity of Selected Indole Derivatives

| Compound Type | Model Organism | Activity Compared to Standard (Albendazole) | Reference |

| Benzothiazole-Indole Hybrids | Pheretima posthuma | Compounds 5f, 5n, 5o showed good activity. | researchgate.net |

| (1,3,4) Oxadiazino-Indole Derivatives | Pheretima posthuma | Compounds V(2), V(9), V(12) showed good paralytic time. | researchgate.net |

| Substituted Quinoxaline-Indoles | Pheretima posthuma | Moderate to significant activity observed. | jddtonline.info |

Analgesic and Anti-inflammatory Properties

Inflammation and pain are complex biological responses to injury and disease, and the development of effective treatments with fewer side effects than current options is a major research goal. Derivatives of indole are well-represented in the field of anti-inflammatory and analgesic agents, with indomethacin (B1671933) being a classic example.

Recent research has explored novel indole derivatives for these properties. A series of indole compounds featuring N-ethyl morpholine (B109124) moieties were designed as agonists for the cannabinoid 2 (CB2) receptor, which is known to play a role in analgesia and anti-inflammation. actanaturae.ru One compound from this series demonstrated potent anti-inflammatory and pain-reducing effects in a rat model of inflammatory hyperalgesia, significantly suppressing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. actanaturae.ru Other research has focused on hybrid molecules. For example, derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione, designed as hybrid compounds, have shown both anticonvulsant and antinociceptive (pain-reducing) activity in various animal models, including the formalin-induced tonic pain and capsaicin-induced neurogenic pain tests. scholarsportal.info The mechanism for these compounds is thought to be complex, potentially involving the inhibition of sodium and calcium channels as well as antagonism of the TRPV1 receptor. scholarsportal.info Furthermore, a synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was found to have significant anti-inflammatory activity by inhibiting cyclooxygenase (COX-1) and 5-lipoxygenase (5-LOX) enzymes. researchgate.net

Table 2: Analgesic and Anti-inflammatory Activity of Selected Indole Derivatives

| Derivative Class | Target/Model | Key Findings | Reference |

| Indole with N-ethyl morpholine | CB2 Receptor / CFA-induced inflammatory hyperalgesia (rat model) | Potent anti-inflammatory and analgesic effects; suppressed pro-inflammatory cytokines. | actanaturae.ru |

| Pyrrolidine-2,5-dione hybrids | Formalin and capsaicin (B1668287) pain models (mice) | High efficacy against tonic and neurogenic pain. | scholarsportal.info |

| Pivalate-based Michael product | COX-1 and 5-LOX enzyme inhibition | Significant in vitro inhibition of inflammatory enzymes. | researchgate.net |

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant bacteria and fungi presents a critical threat to public health. The indole scaffold is a promising platform for the development of new antimicrobial agents. Derivatives of 1H-indole-2-carboxylates and related structures have been a particular focus of this research.

One study detailed the synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which exhibited potent antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria. frontiersin.org The activity of these compounds often surpassed that of the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) by a significant margin. The most active compound in this series displayed minimum inhibitory concentrations (MIC) as low as 0.004–0.03 mg/mL. frontiersin.org These compounds also showed excellent antifungal activity, with MIC values in a similar range against various fungal strains. frontiersin.org

Other research has explored indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties. These compounds demonstrated a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against microorganisms including Staphylococcus aureus, MRSA, Escherichia coli, and Candida species. nih.gov Similarly, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives yielded compounds with high activity against S. aureus and even methicillin-resistant S. aureus (MRSA), with one compound showing an MIC of just 0.98 μg/mL against MRSA. researchgate.net

Table 3: Antimicrobial and Antifungal Activity of Selected Indole Derivatives

| Derivative Class | Target Microorganisms | Range of Minimum Inhibitory Concentration (MIC) | Reference |

| Methyl 1H-indole-2-carboxylates with Thiazolidine | Gram-positive & Gram-negative bacteria, Fungi | 0.004–0.06 mg/mL | frontiersin.org |

| Indoles with 1,2,4-Triazole/1,3,4-Thiadiazole | S. aureus, MRSA, E. coli, C. albicans, C. krusei | 3.125–50 µg/mL | nih.gov |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones | S. aureus, MRSA | As low as 0.98 μg/mL against MRSA | researchgate.net |

Anticancer and Antiproliferative Mechanisms

The indole ring is a key pharmacophore in a number of approved and experimental anticancer drugs. Research into novel indole derivatives, including those related to this compound, is a vibrant area of oncology drug discovery. These compounds exert their effects through a variety of mechanisms that disrupt cancer cell growth and survival.

One of the primary mechanisms of action for some indole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis (programmed cell death). nih.govacs.org Other derivatives function by inhibiting key protein kinases involved in cancer cell signaling, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). researchgate.netnih.gov

For instance, a series of novel indole-2-carboxamides were designed as multi-target antiproliferative agents. One of the most potent compounds from this series demonstrated significant inhibitory activity against EGFR, BRAFV600E, and VEGFR-2, with IC₅₀ values of 71 nM, 77 nM, and 85 nM, respectively. researchgate.net Another study focused on indole-based arylsulfonylhydrazides, with one compound showing promising inhibition of both MCF-7 and MDA-MB-468 breast cancer cell lines with IC₅₀ values of 13.2 µM and 8.2 µM, respectively. acs.org Furthermore, a series of indole-based chemical entities were synthesized and evaluated for cytotoxicity against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cells, with the most active compound showing an average IC₅₀ of 2 µM and inducing apoptosis. nih.gov

Table 4: Anticancer Activity of Selected Indole Derivatives

| Derivative Class | Cancer Cell Lines | IC₅₀ Values | Mechanism of Action | Reference |

| Indole-based entities | MCF-7, A549, HCT | Avg. IC₅₀ = 2 µM | Apoptosis Induction | nih.gov |

| Indole-based arylsulfonylhydrazides | MCF-7, MDA-MB-468 | 13.2 µM, 8.2 µM | Not specified | acs.org |

| Indole-2-carboxamides | NCI-H460 (Lung) | GI₅₀ = 26 nM - 86 nM | EGFR, BRAF, VEGFR-2 Inhibition | researchgate.net |

Antiviral Properties and Enzyme Inhibition (e.g., SARS-CoV-2)

The urgent need for effective antiviral therapies has been highlighted by global pandemics. The indole scaffold has been investigated for its antiviral potential against a range of viruses, including HIV and, more recently, SARS-CoV-2. nih.gov

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. actanaturae.ru In the context of the COVID-19 pandemic, research has pivoted to identify inhibitors of key SARS-CoV-2 enzymes. Several studies have focused on indole derivatives as inhibitors of the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme essential for processing viral polyproteins. nih.govacs.org

One study reported on a series of 5-chloropyridinyl indole carboxylate derivatives as potent 3CLpro inhibitors. The lead compound exhibited a 3CLpro inhibitory IC₅₀ value of 250 nM and an antiviral effective concentration (EC₅₀) of 2.8 µM in cell-based assays. acs.orgnih.gov Further optimization of this scaffold led to a derivative with an N-allyl group that showed an even more potent IC₅₀ value of 73 nM against the enzyme. acs.orgnih.gov Another study on an indol-3-carboxylic acid derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM and showing a high selectivity index. actanaturae.runih.gov The mechanism for this compound was linked to the suppression of syncytium formation induced by the viral spike protein. actanaturae.ru

Table 5: Anti-SARS-CoV-2 Activity of Selected Indole Derivatives

| Derivative Class | Target | IC₅₀ / EC₅₀ Values | Reference |

| 5-Chloropyridinyl indole carboxylates | SARS-CoV-2 3CLpro | IC₅₀ = 250 nM; EC₅₀ = 2.8 µM | acs.orgnih.gov |

| N-allyl indole carboxylate | SARS-CoV-2 3CLpro | IC₅₀ = 73 nM | acs.orgnih.gov |

| Indol-3-carboxylic acid derivative | SARS-CoV-2 (in vitro) | IC₅₀ = 1.84 µM; EC₅₀ = 52.0 µM | actanaturae.runih.gov |

| Quinolone-indole-rhodanine hybrids | SARS-CoV-2 (in vitro) | IC₅₀ = 160.2 µM (for compound 9f) | nih.gov |

Exploration of Other Bioactivities

Epilepsy is a common neurological disorder, and there is a continuous search for new antiepileptic drugs with improved efficacy and better safety profiles. Indole derivatives have emerged as a promising class of compounds with potential anticonvulsant properties.

Research has shown that various substituted indole derivatives are effective in preclinical animal models of seizures. In one study, a series of substituted 2-phenylindole (B188600) derivatives were synthesized and screened using the maximal electroshock (MES) model, a standard test for identifying compounds that can prevent the spread of seizures. nih.gov Several of the synthesized compounds exhibited moderate to significant activity in this model. nih.gov

Other studies have explored hybrid molecules containing an indole or related heterocyclic core. A series of compounds based on a pyrrolidine-2,5-dione scaffold demonstrated broad-spectrum anticonvulsant properties in the MES test, the subcutaneous pentylenetetrazole (scPTZ) model (which detects drugs that raise the seizure threshold), and the psychomotor 6 Hz seizure model, which is used to identify agents effective against therapy-resistant seizures. scholarsportal.info One lead compound from this series was particularly robust, showing effectiveness even in the more intense 44 mA version of the 6 Hz test. scholarsportal.info The anticonvulsant mechanism of these indole-based compounds is often linked to the modulation of voltage-gated sodium and/or calcium ion channels, which are major targets for many existing antiepileptic drugs.

Table 6: Anticonvulsant Activity of Selected Indole Derivatives

| Derivative Class | Seizure Model | Activity Noted | Reference |

| Substituted 2-phenylindoles | Maximal Electroshock (MES) | Moderate activity against extensor seizure phase. | nih.gov |

| Pyrrolidine-2,5-dione hybrids | MES, scPTZ, 6 Hz (32mA & 44mA) | Broad and potent anticonvulsant activity. | scholarsportal.info |

| 3-(Thiophen-yl)-pyrrolidine-2,5-dione hybrids | MES, 6 Hz, scPTZ | Several compounds showed activity, especially in the 6 Hz model. |

Monoamine Oxidase Inhibition

Derivatives of indole-5,6-dicarbonitrile have shown notable potential as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. nih.gov Research into these compounds aims to develop new treatments for neurological disorders such as Parkinson's disease and depression. nih.gov

Studies on a series of indole-5,6-dicarbonitrile derivatives have identified potent inhibitors of both MAO-A and MAO-B. nih.gov For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has demonstrated impressive inhibitory activity with IC50 values of 0.014μM for MAO-A and 0.017μM for MAO-B. nih.gov This particular compound acts as a reversible and competitive inhibitor for both isoforms of the enzyme. nih.gov

Structure-activity relationship (SAR) analyses have provided valuable insights into the molecular features that govern the inhibitory potency of these derivatives. It was found that methylation of the indole nitrogen leads to a loss of MAO-B inhibition. nih.gov Furthermore, replacing the 2-phenyl ring with a thienyl group resulted in a nine-fold decrease in MAO-B inhibition. In contrast, 3-bromo-1-hydroxy-1H-indole-5,6-dicarbonitriles were found to be weaker inhibitors of MAO. nih.gov

Table 1: Monoamine Oxidase Inhibition by Indole-5,6-dicarbonitrile Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 | 0.017 |

Data sourced from a study on indole-5,6-dicarbonitrile derivatives as MAO inhibitors. nih.gov

Anti-plasmodial Activity

Indole-based compounds have emerged as a promising class of anti-plasmodial agents in the fight against malaria, a disease caused by Plasmodium parasites. nih.gov These compounds exhibit various mechanisms of action, including the inhibition of hemozoin formation, a critical process for the parasite's survival. nih.gov

Research has focused on diverse indole scaffolds, such as piperidine (B6355638) indoles, spiroindolones, and bisindoles, which have shown activity against drug-resistant strains of P. falciparum. nih.gov One notable area of investigation involves the development of conjugates of indole with other molecules. For example, indole-3-glyoxyl tyrosine derivatives have demonstrated significant anti-plasmodial properties. nih.gov

Specifically, compounds 14a and 14b, which are indole-3-glyoxyl tyrosine derivatives, have shown potent activity against the 3D7 strain of P. falciparum, with IC50 values of 1.3 μM and 3.7 μM, respectively. nih.gov Conformational analysis of these derivatives suggests that a linear structure is associated with higher potency compared to a U-shaped conformation. nih.gov

Table 2: Anti-plasmodial Activity of Indole-3-Glyoxyl Tyrosine Derivatives

| Compound | IC50 (µM) against P. falciparum (3D7 strain) |

| 14a | 1.3 |

| 14b | 3.7 |

Data from a study on the anti-plasmodial activity of indole-based compounds. nih.gov

Inhibition of DNA Replication and Transcription

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of inhibitors of HIV-1 integrase, an enzyme essential for the replication of the virus. nih.gov By targeting the strand transfer process of integration, these compounds can effectively block the viral life cycle. nih.gov

Initial screening identified indole-2-carboxylic acid (compound 1) as an inhibitor of the integration of viral DNA, with an IC50 of 32.37 μM. nih.gov This discovery prompted further structural optimization to enhance its inhibitory effect. Subsequent research led to the synthesis of a series of indole-2-carboxylic acid derivatives, with compound 17a emerging as a particularly potent inhibitor of integrase, exhibiting an IC50 value of 3.11 μM. nih.gov

Binding mode analysis revealed that the C6 halogenated benzene (B151609) ring introduced in compound 17a plays a crucial role in its activity by effectively binding with the viral DNA through π–π stacking interactions. nih.gov These findings highlight the potential of indole-2-carboxylic acid derivatives as a basis for developing new anti-HIV drugs. nih.gov

Table 3: HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives

| Compound | IC50 (µM) |

| 1 | 32.37 |

| 17a | 3.11 |

Data from a study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. nih.gov

Kinase Inhibition

Indole derivatives have been investigated as potential inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.govasianpubs.orgresearchgate.net

One area of focus has been the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a multifunctional serine/threonine protein kinase. asianpubs.orgresearchgate.net A study on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives identified several compounds with promising GSK-3β inhibitory activity. asianpubs.orgresearchgate.net Notably, compound Aii11 showed excellent inhibitory activity, while compounds Aii1, Aii2, and Aii3 also demonstrated significant potential. asianpubs.orgresearchgate.net

Another approach has been the development of dual inhibitors targeting multiple kinases. For instance, a series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2). rsc.org Compounds 5c, 5g, 5i, and 5j from this series displayed potent antiproliferative activity against cancer cell lines. rsc.org Specifically, compounds 5c and 5g inhibited CDK2 with IC50 values of 46 ± 05 nM and 33 ± 04 nM, respectively, while compounds 5i and 5j were identified as potent dual EGFR and CDK2 inhibitors. rsc.org

Furthermore, indole derivatives have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in anti-angiogenesis therapy for cancer. nih.gov Several indole-containing compounds have shown effective VEGFR inhibitory properties. nih.gov

Table 4: Kinase Inhibition by Indole Derivatives

| Compound | Target Kinase | IC50 |

| 5c | CDK2 | 46 ± 05 nM |

| 5g | CDK2 | 33 ± 04 nM |

| 5i | EGFR/CDK2 | - |

| 5j | EGFR/CDK2 | - |

Data from a study on dual EGFR/CDK2 inhibitors. rsc.org

Alpha-Glucosidase and Urease Inhibition

Alpha-Glucosidase Inhibition

Derivatives of this compound have shown significant potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.netnih.govmdpi.comacs.org Inhibition of this enzyme can help manage blood sugar levels, making it a key target in the treatment of type 2 diabetes. researchgate.net

A study on 3,3-di(indolyl)indolin-2-ones, derived from indole structures, revealed that many of these compounds exhibited higher α-glucosidase inhibition than the standard drug acarbose (B1664774). nih.gov The percentage of inhibition for these compounds ranged from 37 ± 11% to 94 ± 3% at a concentration of 50 μg/ml, compared to 19 ± 5% for acarbose. nih.gov Another study on a series of indole-based compounds also reported good to moderate α-glucosidase inhibitory effects, with IC50 values ranging from 3.10 to 52.20 μM, compared to acarbose with an IC50 of 11.29 μM. nih.gov

Table 5: Alpha-Glucosidase Inhibition by Indole Derivatives

| Compound Series | Inhibition Range/IC50 | Standard (Acarbose) |

| 3,3-di(indolyl)indolin-2-ones | 37 ± 11% to 94 ± 3% inhibition | 19 ± 5% inhibition |

| Indole-based compounds | IC50: 3.10-52.20 μM | IC50: 11.29 μM |

Data from studies on the α-glucosidase inhibitory activity of indole derivatives. nih.govnih.gov

Urease Inhibition

Indole derivatives have also been investigated as inhibitors of urease, an enzyme that plays a key role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. nih.govmdpi.comresearchgate.netnih.gov By inhibiting urease, it is possible to control the growth of these bacteria and prevent related diseases like peptic ulcers. nih.govmdpi.comresearchgate.net

A series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their urease inhibitory activity. nih.govmdpi.comresearchgate.net Among the tested compounds, compound 8 and compound 9 were identified as potent urease inhibitors with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively. nih.govresearchgate.net These values were significantly lower than that of the standard inhibitor thiourea (B124793) (IC50 = 0.2387 ± 0.0048 mM). nih.govresearchgate.net

Table 6: Urease Inhibition by N-Substituted Indole-3-carbaldehyde Oxime Derivatives

| Compound | IC50 (mM) |

| 8 | 0.0516 ± 0.0035 |

| 9 | 0.0345 ± 0.0008 |

| Thiourea (Standard) | 0.2387 ± 0.0048 |

Data from a study on indole-3-carbaldehyde oxime derivatives as urease inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Optimization

The biological activity of indole derivatives can be finely tuned by chemical modifications at three key positions: the nitrogen of the indole ring (N1), the functional group at the C2 position (in this case, the carbaldehyde), and various positions on the benzene ring of the indole nucleus. Understanding the structure-activity relationships (SAR) at these positions is crucial for the rational design of potent and selective therapeutic agents.

Influence of N-Substitution on Biological Profiles

The substituent on the indole nitrogen plays a pivotal role in determining the biological activity of the molecule. It can influence factors such as solubility, lipophilicity, metabolic stability, and binding affinity to target proteins. While direct SAR studies extensively comparing the N-ethyl group in this compound with other N-substituents are limited, broader studies on related indole scaffolds provide valuable insights.

In the context of anticancer activity, the nature of the N-substituent is critical. For instance, studies on certain indole derivatives have shown that a hydroxymethyl group at the N1 position can be more effective in enhancing anticancer activity compared to an ethyl, methyl, or acetyl group. nih.gov Specifically, methyl substitution at the N-1 position of some indole derivatives was found to significantly enhance anticancer activity by approximately 60-fold compared to the unsubstituted analogue. nih.gov Conversely, other studies on 2-carbalkoxy indoles have indicated that substitution with a methoxy (B1213986) group at the N-atom of the indole showed good cytotoxic activity, whereas substitution with a methyl or benzyl (B1604629) group diminished the activity. nih.gov

For antiplatelet activity, N-alkylation of indole-3-carbaldehyde to form hydrazone derivatives has been a successful strategy. nih.gov The presence of an N-substituent is generally favorable, and the nature of this substituent can modulate the potency. While direct comparisons with an N-ethyl group are not always available, the general trend suggests that the size and lipophilicity of the N-alkyl group can influence the interaction with the target enzyme, such as cyclooxygenase-1 (COX-1). nih.gov

Table 1: Influence of N-Substitution on Anticancer Activity of Selected Indole Derivatives This table presents data from related indole scaffolds to infer the potential influence of N-substitution on this compound derivatives.

| Compound Series | N-Substituent | Observed Activity | Reference |

| Indole-based tubulin inhibitors | -H | Baseline activity | nih.gov |

| -CH₃ | ~60-fold increase in activity | nih.gov | |

| -CH₂CH₃ | Less effective than -CH₂OH | nih.gov | |

| -CH₂OH | Most effective substituent | nih.gov | |

| 2-Carbalkoxy indoles | -OCH₃ | Good cytotoxic activity | nih.gov |

| -CH₃ | Diminished activity | nih.gov | |

| -CH₂Ph | Diminished activity | nih.gov |

Impact of Aldehyde Group Modifications and Derivative Formation

The aldehyde group at the C2 position of the indole ring is a highly reactive and versatile functional group. It serves as a key handle for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, many of which exhibit significant biological activities.

Schiff Bases: The condensation of the aldehyde group with primary amines forms Schiff bases (imines). This transformation has been shown to yield compounds with promising analgesic and anthelmintic activities. nih.gov For example, Schiff bases derived from indole-2-carbaldehyde and various substituted amines have been synthesized and evaluated. The nature of the amine component significantly influences the biological profile of the resulting Schiff base. nih.gov

Hydrazones: Reaction of the aldehyde with hydrazines or hydrazides produces hydrazones. This class of derivatives has been extensively studied and has shown a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov N-substituted indole hydrazones have been investigated as potential antiplatelet agents, with their activity being dependent on the substituents on both the indole nitrogen and the hydrazone moiety. nih.gov

Thiosemicarbazones: Thiosemicarbazones, formed by the reaction of the aldehyde with thiosemicarbazide, are potent metal chelators and have been widely explored as anticancer agents. acs.org They can inhibit enzymes like topoisomerase IIα. acs.orgnih.gov The biological activity of indole-based thiosemicarbazones can be modulated by substitution on the thiosemicarbazone part as well as on the indole ring itself. aku.edu.trnih.gov

Table 2: Biological Activities of Indole-2-carbaldehyde Derivatives with Modified Aldehyde Group This table summarizes findings from indole-2-carbaldehyde and closely related indole-3-carbaldehyde derivatives.

| Derivative Type | Resulting Functional Group | Biological Activity | Reference |

| Schiff Base | Imine (-CH=N-R) | Analgesic, Anthelmintic | nih.gov |

| Hydrazone | Hydrazone (-CH=N-NH-R) | Antiplatelet, Antimicrobial, Anticonvulsant | nih.govnih.gov |

| Thiosemicarbazone | Thiosemicarbazone (-CH=N-NH-C(S)-NH₂) | Anticancer, Antiviral, Antimicrobial | acs.orgaku.edu.tr |

| Carboxylic Acid | Carboxylic Acid (-COOH) | HIV-1 Integrase Inhibition, IDO1/TDO Inhibition | aku.edu.trnih.gov |

Role of Substituents on the Indole Ring System

Substitution on the benzene portion of the indole ring is a well-established strategy for optimizing the pharmacological properties of indole-based compounds. The electronic and steric effects of these substituents can profoundly impact the molecule's interaction with its biological target.

For anticancer applications, halogen substitution on the indole ring is a common approach. In a series of 1H-indole-2-carboxamides, a chloro or fluoro group at the C5 position was found to enhance the modulatory potency at the CB1 receptor. nih.gov Similarly, in another study on indole-2-carboxamides as antiproliferative agents, halogen substitution on the indole ring played a significant role in their activity. nih.gov

In the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the introduction of a halogenated benzene ring at the C6 position was shown to effectively bind with viral DNA through π–π stacking interactions, thereby improving the inhibitory activity. nih.gov

Table 3: Effect of Indole Ring Substitution on Biological Activity of Indole Derivatives This table provides examples from various indole-based scaffolds to illustrate the role of ring substituents.

| Compound Series | Ring Position | Substituent | Effect on Activity | Reference |

| Indole-2-carboxylates | 4 | Alkyloxy | Not critical for antiviral activity | nih.govnih.gov |

| 1H-Indole-2-carboxamides | 5 | -Cl, -F | Enhanced CB1 receptor modulation | nih.gov |

| Indole-2-carboxylic acids | 6 | Halogenated benzene | Improved HIV-1 integrase inhibition | nih.gov |

| Indole derivatives | 3 | -CHO | Reduction in anticancer activity | nih.gov |

Future Perspectives and Research Directions in 1 Ethyl 1h Indole 2 Carbaldehyde Chemistry

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives showing a vast range of applications. The compound 1-Ethyl-1H-indole-2-carbaldehyde, featuring an ethyl group at the nitrogen and a reactive carbaldehyde at the 2-position, represents a versatile scaffold for future scientific exploration. This article outlines the prospective research avenues for this compound, focusing on the development of novel analogues, understanding their biological mechanisms, and expanding their application into new scientific domains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via alkylation of indole-2-carbaldehyde derivatives. For example, ethylation at the N1 position can be achieved using ethyl halides in the presence of a base (e.g., NaH) in anhydrous DMF or THF under inert atmosphere . Optimization may involve varying reaction temperature (e.g., 0°C to room temperature), solvent polarity, and stoichiometry. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde product. Purity can be confirmed by NMR (δ ~10 ppm for aldehyde proton) and LC-MS .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR are essential for confirming the ethyl group (e.g., triplet at δ ~1.3 ppm for CH, quartet at δ ~3.8 ppm for CH) and aldehyde proton (δ ~10 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (CHNO, theoretical MW: 173.21).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for research use) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (see GHS hazard data in ). Waste disposal should comply with institutional guidelines for organic aldehydes, including neutralization or incineration by licensed facilities .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined when encountering disordered ethyl groups or weak electron density?

- Methodology : Use SHELXL for structure refinement. For disordered ethyl groups, apply PART instructions to split occupancy or use restraints (DFIX, SIMU) to stabilize geometry. High-resolution data (<1.0 Å) and low-temperature (e.g., 100 K) collection reduce thermal motion artifacts. Validate refinement with R1/wR2 convergence (<5% discrepancy) and check CIF files for PLATON alerts .

Q. What strategies resolve contradictions in reactivity data when this compound participates in multicomponent reactions (e.g., Ugi or Pictet-Spengler reactions)?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ IR or H NMR to identify intermediates.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict regioselectivity in aldehyde activation.

- Control Experiments : Compare reactivity with/without catalysts (e.g., Lewis acids like ZnCl) to rule out side reactions .

Q. How can this compound be utilized in designing fluorescent probes or bioactive heterocycles, and what are common pitfalls in such applications?

- Methodology :

- Probe Design : Introduce electron-withdrawing substituents (e.g., nitro groups) at the indole 5-position to redshift fluorescence. Validate photostability via UV-Vis under prolonged irradiation.

- Bioactivity Screening : Use in vitro assays (e.g., kinase inhibition) with positive/negative controls. Pitfalls include aldehyde oxidation during storage; stabilize with antioxidants (e.g., BHT) or store under argon .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Methodology : Perform statistical analysis (e.g., ANOVA) on NMR/LC-MS data from ≥3 independent syntheses. Report mean ± SD for chemical shifts and retention times. Trace impurities (e.g., residual solvents) can be identified via GC-MS and minimized by rigorous drying .

Q. What are best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Methodology : Follow ICMJE guidelines:

- Specify reagent grades (e.g., ≥99% purity), equipment (e.g., Schlenk line for air-sensitive reactions), and detailed spectral parameters (e.g., NMR solvent, referencing standard).

- Deposit raw data (e.g., crystallographic CIF files) in public repositories like Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.